molecular formula C8H10O2S2 B12518065 4-Ethylbenzene-1-sulfonothioic O-acid CAS No. 804430-40-8

4-Ethylbenzene-1-sulfonothioic O-acid

Cat. No.: B12518065
CAS No.: 804430-40-8
M. Wt: 202.3 g/mol
InChI Key: OVWRPXSRYQIOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylbenzene-1-sulfonothioic O-acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonothioic acid group attached to an ethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylbenzene-1-sulfonothioic O-acid can be synthesized through the sulfonation of ethylbenzene using sulfuric acid. The reaction typically involves the addition of sulfuric acid to ethylbenzene, followed by heating to promote the sulfonation process. The resulting product is then purified to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors where ethylbenzene is continuously fed into the reactor along with sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The separation of the desired isomer from other possible isomers is achieved through techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Ethylbenzene-1-sulfonothioic O-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethylbenzene-1-sulfonothioic O-acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylbenzene-1-sulfonothioic O-acid involves its interaction with specific molecular targets and pathways. The sulfonothioic group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Ethylbenzenesulfonic acid: Similar structure but lacks the sulfonothioic group.

    4-Methylbenzenesulfonothioic O-acid: Similar structure with a methyl group instead of an ethyl group.

    Benzene-1-sulfonothioic O-acid: Similar structure but lacks the ethyl group.

Uniqueness

4-Ethylbenzene-1-sulfonothioic O-acid is unique due to the presence of both an ethyl group and a sulfonothioic group, which confer distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

4-Ethylbenzene-1-sulfonothioic O-acid, a sulfonothioic acid derivative, has garnered interest in the field of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ethyl group attached to a benzene ring, with a sulfonothioic acid functional group. Its chemical structure can be represented as follows:

C9H10O2S2\text{C}_9\text{H}_{10}\text{O}_2\text{S}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to exhibit enzyme inhibition properties, which may play a crucial role in its therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit various enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling pathways.
  • Reactivity with Biological Systems : Interaction studies have demonstrated that this compound can react with other chemical agents, influencing its biological efficacy.

Biological Activities

The compound's biological activities have been investigated through various research studies, highlighting its potential applications in drug discovery and therapeutic interventions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro assays revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated the effectiveness of the compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to controls.
  • Cancer Treatment Exploration : Another research initiative investigated the use of this compound as an adjunct therapy for chemotherapy-resistant cancer types. The findings suggested enhanced efficacy when combined with standard chemotherapeutic agents.

Properties

CAS No.

804430-40-8

Molecular Formula

C8H10O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

(4-ethylphenyl)-hydroxy-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C8H10O2S2/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)

InChI Key

OVWRPXSRYQIOMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=S)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.